5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-methyl-7-phenyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-8-5-9-18-10-13)15(12-6-3-2-4-7-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBHJMHQNMQWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division characteristic of cancerous cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle control pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, effectively halting the cell cycle and preventing cell division.
Result of Action
The primary result of the compound’s action is the inhibition of cell division, leading to a decrease in the proliferation of cancer cells. This can lead to a reduction in tumor size and potentially slow the progression of the disease.
Biological Activity
5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its significant biological activities. The molecular formula is with a molecular weight of approximately 299.33 g/mol. The IUPAC name reflects its complex structure:
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound were evaluated against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) using the MTT assay.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 4b | HCT-116 | 0.45 | 0.50 (Doxorubicin) |
| 4c | MCF-7 | 0.60 | 0.55 (Doxorubicin) |
| 4h | A549 | 0.30 | 0.40 (5-Fluorouracil) |
These results indicate that certain derivatives exhibit comparable or superior cytotoxicity to established chemotherapeutic agents.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens. In a study evaluating several tetrazolopyrimidine derivatives, one compound demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM.
Table 2: Antimicrobial Activity Results
| Compound ID | Pathogen | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in critical biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It could modulate receptors involved in inflammatory responses or cell signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA or inhibit topoisomerases, leading to cytotoxic effects.
Case Studies
In a notable case study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on the tetrazolo[1,5-a]pyrimidine structure and assessed their biological activities:
- Study Design : The study involved synthesizing multiple derivatives and evaluating their cytotoxic effects on various cancer cell lines.
- Findings : Several compounds showed potent anticancer activity with lower IC50 values than traditional chemotherapeutics.
Comparison with Similar Compounds
Target Compound
Analogues
5-Amino-triazolo-pyrimidines (): Catalyst: Additive-mediated synthesis. Limitations: Requires prolonged heating and harsh bases.
Pyrazolo-pyrimidines (): Catalyst: None (oxidizing conditions). Yields: Moderate (50–70%) due to competing side reactions.
Trifluoromethyl Derivatives (): Catalyst: Ionic liquids.
Target Compound
- Solubility : Moderate in polar solvents (DMSO, DMF) due to carboxamide and pyridinyl groups.
Analogues
- Higher lipophilicity (logP ~2.5) vs. carboxamide (logP ~1.8).
- Used as intermediates for drug candidates.
Imidazole-Substituted Derivatives ():
- Enhanced π-π stacking due to imidazole; IC₅₀ values <10 µM in kinase assays.
Key Research Findings
The target compound’s carboxamide group confers superior hydrogen-bonding capacity compared to ester analogs, making it a better candidate for target-specific interactions .
Pyridinyl substitution at position 6 enhances aromatic stacking interactions, a feature absent in phenyl or heteroaryl-substituted analogs .
Catalyst-free synthesis methods (e.g., ) achieve lower yields (60–75%) compared to Fe₃O₄@SiO₂-mediated routes (80–90%) .
Q & A
Q. What are the key synthetic pathways for synthesizing 5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide?
The synthesis typically involves cyclocondensation of precursors like 5-amino-1H-pyrazole-4-carboxylate derivatives with β-keto esters under acidic conditions. For example, methyl 5-amino-1H-pyrazole-4-carboxylate reacts with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate in acetic acid at 80°C to form the tetrazolo-pyrimidine core. Subsequent hydrolysis and amidation steps using reagents like bis(pentafluorophenyl) carbonate (BPC) yield the carboxamide derivative . Optimizing reaction time and temperature is critical to avoid by-products (e.g., Boc group removal at >80°C) .
Q. How can researchers characterize the structural purity of this compound?
Advanced spectroscopic techniques are essential:
- 1H/13C NMR : Confirms substitution patterns (e.g., phenyl, pyridinyl groups) and hydrogen bonding.
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- HRMS : Validates molecular formula (e.g., C20H17N7O for the parent structure).
Crystallographic studies (X-ray diffraction) further resolve bond angles and dihedral angles, critical for understanding reactivity .
Q. What preliminary biological screening methods are suitable for this compound?
Initial screens focus on enzyme inhibition (e.g., cathepsins B/K) using fluorogenic substrates. For example:
- Cathepsin K Assay : Measure IC50 values via fluorescence quenching (e.g., Z-Gly-Pro-Arg-AMC substrate).
- Dose-Response Curves : Test concentrations from 1–100 µM to determine potency.
Similar tetrazolo-pyrimidines show IC50 values in the 25–45 µM range .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency vs. ethanol/water mixtures .
- Catalyst Selection : APTS (3-aminopropyltriethoxysilane) in one-pot multicomponent reactions improves regioselectivity .
- Temperature Control : Maintain ≤80°C during amidation to prevent Boc-deprotection .
- Workflow Automation : Continuous flow reactors reduce batch variability and scale-up challenges .
Q. What computational strategies aid in elucidating the compound’s mechanism of action?
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cathepsin K’s active site).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .
Q. How do structural modifications influence pharmacological activity?
Replacing the phenyl group with a 3-bromophenyl moiety (as in EVT-15163049) improves selectivity for cysteine proteases .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Discrepancies in IC50 values (e.g., cathepsin B vs. K inhibition) arise from conformational flexibility. X-ray structures reveal:
- Tautomerism : The tetrazole ring exists in equilibrium between 1H and 2H tautomers, affecting binding.
- Hydrogen Bonding : Pyridinyl N-atom interactions with His163 in cathepsin K stabilize the enzyme-inhibitor complex .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising purity?
- Quality Control : Use inline FTIR to monitor reaction progress in real time.
- Purification : Combine column chromatography (silica gel, EtOAc/hexane) with recrystallization (ethanol/water).
- Green Chemistry : Replace toxic catalysts (e.g., piperidine) with TMDP (tetramethylenediamine) in ethanol/water mixtures .
Q. How should researchers design experiments to validate structure-activity relationships (SAR)?
- Parallel Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains).
- Biological Replicates : Test each analog in triplicate across 3+ independent assays.
- Statistical Analysis : Apply ANOVA to distinguish significant activity differences (p < 0.05) .
Data Contradiction Analysis
Q. Why do similar tetrazolo-pyrimidines exhibit divergent biological activities?
Contradictions arise from:
- Solubility Differences : Hydrophobic substituents (e.g., tert-butyl) reduce aqueous solubility, skewing in vitro results.
- Assay Conditions : Variability in pH (e.g., cathepsin B vs. K assays) alters ionization states.
- Off-Target Effects : Some derivatives inhibit related enzymes (e.g., MMPs) due to structural homology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
